molecular formula C16H8Cl3NO2 B2584908 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate CAS No. 496015-77-1

5-Chloroquinolin-8-yl 3,4-dichlorobenzoate

Cat. No. B2584908
CAS RN: 496015-77-1
M. Wt: 352.6
InChI Key: LHBNXTGYVAKRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C16H8Cl3NO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate, often involves the reaction of a quinoline with a suitable reagent. For example, a similar compound, 5-chloroquinolin-8-yl 2-fluorobenzoate, was synthesized by reacting 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The exact synthesis process for 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate may vary.


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex. For instance, in the case of 5-chloroquinolin-8-yl 2-fluorobenzoate, the central ester fragment is almost planar, and it forms dihedral angles with the quinoline and phenyl rings . The structure also shows non-classical hydrogen bonds .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds can be complex and depend on the specific derivative and conditions.

Scientific Research Applications

Anticancer Drug Development

Structures containing 8-hydroxyquinoline scaffold, which is a part of “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, are useful for anticancer drug development . The title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline .

Anti-HIV Integrase Evaluation

Styrylquinoline derivatives, which are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, have been evaluated as HIV-1 integrase inhibitors . The inhibitory activity can be increased if a bulky group is near the carboxyl group at C-7 in the quinoline ring .

Antimalarial Drug Development

Some newly synthesized compounds that are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” showed moderate antimalarial activity . This suggests that “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” could potentially be used in the development of antimalarial drugs .

Pharmacokinetic Properties and Safety Profiles

Low Log P O/W values were obtained for compounds similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, indicating their better pharmacokinetic properties and safety profiles .

Advanced Research

Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

Future Research Directions

The structure-activity-relationship of these compounds reveals that for in vitro activity a carboxyl group at C-7, a hydroxyl group at C-8 (salicylic acid structure) in the quinoline subunit and an ancillary phenyl ring are required . This opens up exciting opportunities for future research directions .

Future Directions

The future directions for research on 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate and similar compounds could include further exploration of their synthesis, characterization, and potential applications in medicine and other fields .

properties

IUPAC Name

(5-chloroquinolin-8-yl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO2/c17-11-5-6-14(15-10(11)2-1-7-20-15)22-16(21)9-3-4-12(18)13(19)8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBNXTGYVAKRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloroquinolin-8-yl) 3,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.